molecular formula C18H20N4O2 B2601496 N-(2-methoxy-4-(pyrrolidin-1-yl)pyrimidin-5-yl)cinnamamide CAS No. 1798413-94-1

N-(2-methoxy-4-(pyrrolidin-1-yl)pyrimidin-5-yl)cinnamamide

Cat. No. B2601496
CAS RN: 1798413-94-1
M. Wt: 324.384
InChI Key: NYJQRTPWDVFIAS-MDZDMXLPSA-N
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Description

N-(2-methoxy-4-(pyrrolidin-1-yl)pyrimidin-5-yl)cinnamamide, also known as PAC-1, is a small molecule that has been studied extensively for its potential as an anticancer agent. PAC-1 has shown promising results in preclinical studies, and has been found to be effective against a range of cancer types, including pancreatic, breast, and lung cancer.

Advantages and Limitations for Lab Experiments

One advantage of N-(2-methoxy-4-(pyrrolidin-1-yl)pyrimidin-5-yl)cinnamamide is its selectivity for cancer cells, which allows it to kill cancer cells while sparing normal cells. Another advantage is its ability to enhance the effectiveness of other anticancer agents. However, one limitation of N-(2-methoxy-4-(pyrrolidin-1-yl)pyrimidin-5-yl)cinnamamide is that it has not yet been tested in clinical trials, so its safety and efficacy in humans is not yet known.

Future Directions

There are a number of future directions for research on N-(2-methoxy-4-(pyrrolidin-1-yl)pyrimidin-5-yl)cinnamamide. One area of interest is the development of more efficient synthesis methods, which could make N-(2-methoxy-4-(pyrrolidin-1-yl)pyrimidin-5-yl)cinnamamide more readily available for research and potential clinical use. Another area of interest is the development of N-(2-methoxy-4-(pyrrolidin-1-yl)pyrimidin-5-yl)cinnamamide analogs, which could have improved selectivity and efficacy. Additionally, further preclinical studies are needed to determine the safety and efficacy of N-(2-methoxy-4-(pyrrolidin-1-yl)pyrimidin-5-yl)cinnamamide in humans, and to identify potential drug interactions and side effects.

Synthesis Methods

N-(2-methoxy-4-(pyrrolidin-1-yl)pyrimidin-5-yl)cinnamamide can be synthesized using a variety of methods, including the reaction of 2-methoxy-4-(pyrrolidin-1-yl)pyrimidine with cinnamoyl chloride in the presence of a base such as triethylamine. Other methods involve the use of different reagents and solvents, but all result in the formation of N-(2-methoxy-4-(pyrrolidin-1-yl)pyrimidin-5-yl)cinnamamide.

Scientific Research Applications

N-(2-methoxy-4-(pyrrolidin-1-yl)pyrimidin-5-yl)cinnamamide has been extensively studied for its potential as an anticancer agent. It has been found to induce apoptosis, or programmed cell death, in cancer cells, while sparing normal cells. This selectivity is thought to be due to the fact that N-(2-methoxy-4-(pyrrolidin-1-yl)pyrimidin-5-yl)cinnamamide targets a specific protein, procaspase-3, which is overexpressed in many cancer cells.

properties

IUPAC Name

(E)-N-(2-methoxy-4-pyrrolidin-1-ylpyrimidin-5-yl)-3-phenylprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N4O2/c1-24-18-19-13-15(17(21-18)22-11-5-6-12-22)20-16(23)10-9-14-7-3-2-4-8-14/h2-4,7-10,13H,5-6,11-12H2,1H3,(H,20,23)/b10-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYJQRTPWDVFIAS-MDZDMXLPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=C(C(=N1)N2CCCC2)NC(=O)C=CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=NC=C(C(=N1)N2CCCC2)NC(=O)/C=C/C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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